1-Chloro-4-(2,2-diethoxyethoxy)benzene
Overview
Description
1-Chloro-4-(2,2-diethoxyethoxy)benzene is a useful research compound. Its molecular formula is C12H17ClO3 and its molecular weight is 244.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Initiator and Transfer Agent
1-Chloro-4-(2,2-diethoxyethoxy)benzene has been studied as an initiator and transfer agent for cationic polymerizations, particularly as part of a novel generation of inifers (initiator/transfer agents). It interacts uniquely with BCl3, demonstrating complex formation and suggesting a mechanism for ion formation based on UV/VIS and conductivity measurements (Dittmer, Pask, & Nuyken, 1992).
Precursor for Polybenzoxazole
This compound is used in the synthesis of model compounds like hydroxy enaminonitrile, which undergoes thermal cyclization to form benzoxazole. This process is crucial in developing novel precursor polymers for aromatic polybenzoxazole, a material known for its rigidity and thermal stability (Kim & Lee, 2001).
Formation of Macrocyclic Compounds
In the field of macrocyclic chemistry, the compound plays a role in the synthesis of nonsymmetric pillar[5]arenes. These macrocycles, which can encapsulate certain molecules like acetonitrile, are essential for understanding molecular interactions and potential applications in molecular recognition and catalysis (Kou et al., 2010).
Synthesis of Fluorine-containing Polyetherimide
This compound is involved in the synthesis of fluorine-containing polyetherimide, a material with significant applications due to its thermal and chemical resistance. The process involves reactions with various chemicals and is characterized by techniques like FTIR and DSC (Yu Xin-hai, 2010).
Study of Dipole Moments
Research involving this compound includes the study of dipole moments in related chemicals. Understanding the dipole moments is vital for comprehending molecular interactions in various solvents, which has implications in fields like solvent extraction and chemical reaction dynamics (Anantakrishnan & Rao, 1956).
Properties
IUPAC Name |
1-chloro-4-(2,2-diethoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYJHOCOUPQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340921 | |
Record name | 1-Chloro-4-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41964-04-9 | |
Record name | 1-Chloro-4-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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